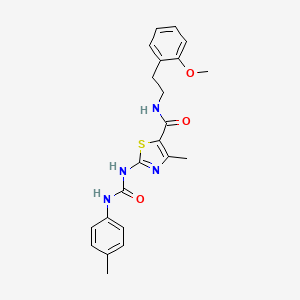
N-(2-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
The presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against MCF-7 cells with respect to C2-amino counterparts .Applications De Recherche Scientifique
Anticancer Drug Discovery
The 2-aminothiazole scaffold, which is a fundamental part of this compound, has shown promise in anticancer drug discovery. It has been documented that different 2-aminothiazole analogs exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The structural modification of this scaffold can lead to the development of potent anticancer agents that may decrease drug resistance and reduce unpleasant side effects.
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have been reported to possess significant antimicrobial properties. These properties make them valuable in the development of new antimicrobial agents that could be effective against resistant strains of bacteria .
Antiviral Applications
The thiazole ring system has been associated with antiviral activities. Compounds with this structure have been explored for their potential to inhibit the replication of various viruses, offering a pathway for the development of new antiviral drugs .
Anti-inflammatory and Analgesic Properties
Thiazole derivatives are known to exhibit anti-inflammatory and analgesic activities. This makes them candidates for the development of new anti-inflammatory and pain-relief medications .
Neuroprotective Effects
Due to the presence of the thiazole ring, compounds like our subject compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Antidiabetic Potential
The 2-aminothiazole scaffold has been linked to antidiabetic activity. This suggests that derivatives of this compound could be explored for their utility in managing diabetes through the modulation of blood glucose levels .
Orientations Futures
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths . Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable . The information will be useful for future innovation .
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-8-10-17(11-9-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-13-12-16-6-4-5-7-18(16)29-3/h4-11H,12-13H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYGZKQQXCEBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


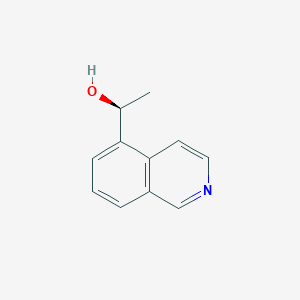

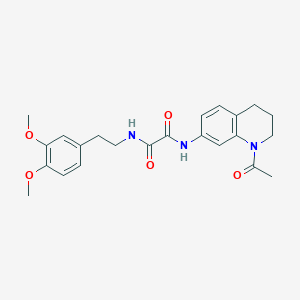
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide](/img/structure/B2769512.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2769514.png)
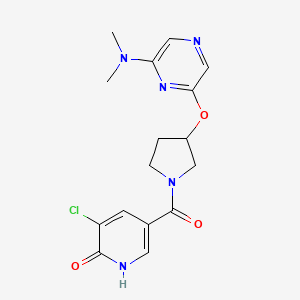
![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)
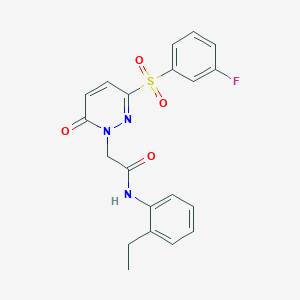
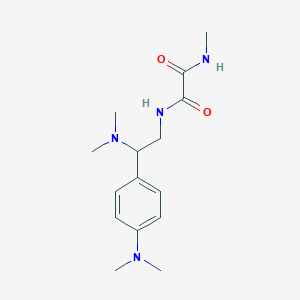
![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)
![4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2769523.png)
![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769526.png)
![4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2769527.png)